molecular formula C13H11N3O2 B11786825 2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline

2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11786825
M. Wt: 241.24 g/mol
InChI Key: VBHHRTFIDPMZMK-UHFFFAOYSA-N
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Description

2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features a furan ring, an oxadiazole ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of acyldithiocarbazate esters to form the oxadiazole ring. This can be achieved through oxidative cyclization of acylhydrazones or acylthiosemicarbazides. For example, the cyclization of substituted thiosemicarbazide in the presence of manganese(II) acetate results in the formation of the oxadiazole ring with the loss of hydrogen sulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar routes as those used in laboratory settings. The use of scalable and efficient synthetic methods, such as catalytic processes, is essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aniline group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, while the aniline group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of both the furan and oxadiazole rings, which confer specific electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Biological Activity

2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article examines its synthesis, structural characteristics, and biological activities, including cytotoxicity and molecular interactions.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 2-methyl furan-3-carboxylic acid hydrazide with phenyl isothiocyanate in the presence of manganese(II) acetate. The resulting compound exhibits a complex crystal structure characterized by specific dihedral angles between the oxadiazole ring and the furan and phenyl rings, indicating potential for intramolecular interactions such as hydrogen bonding and π–π stacking .

Table 1: Structural Data

ParameterValue
Molecular FormulaC₁₃H₁₁N₃O₂
Melting Point205°C
Dihedral Angle (Oxadiazole-Furan)10.12°
Dihedral Angle (Oxadiazole-Phenyl)1.76°
C—H⋯O ContactPresent

Cytotoxicity

Recent studies have shown that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC₅₀ values ranging from 3.27 μM to 9.71 μM against HCT116 colon cancer cells and MIA PaCa2 pancreatic cancer cells . The mechanism of action is believed to involve the inhibition of glycogen synthase kinase-3β (GSK3β), leading to apoptosis through the suppression of NF-κB activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the furan and oxadiazole moieties significantly influence biological activity. For example, substituents on the phenyl ring can enhance cytotoxicity by facilitating better binding with molecular targets involved in cell proliferation pathways .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • Study : A study evaluated various substituted oxadiazole derivatives for their cytotoxic effects.
    • Findings : The compound exhibited notable activity against multiple cancer cell lines with promising selectivity indices compared to conventional chemotherapeutics like 5-Fluorouracil .
  • Molecular Docking Studies :
    • Study : Molecular docking simulations were performed to assess binding affinities with GSK3β.
    • Findings : The docking results correlated well with experimental cytotoxicity data, suggesting that the compound’s design could be optimized for enhanced therapeutic efficacy .

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

2-[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C13H11N3O2/c1-8-9(6-7-17-8)12-15-16-13(18-12)10-4-2-3-5-11(10)14/h2-7H,14H2,1H3

InChI Key

VBHHRTFIDPMZMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)C3=CC=CC=C3N

Origin of Product

United States

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